(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid
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Overview
Description
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(trifluoromethyl)aniline, which is then subjected to a series of reactions including acylation, condensation, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and but-2-enoic acid analogs. Examples include:
- 3-(trifluoromethyl)phenylacetic acid
- 4-(trifluoromethyl)benzoic acid
- (E)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid
Uniqueness
What sets (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid apart is its specific configuration and the presence of both the trifluoromethyl group and the but-2-enoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-3-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-7(5-10(17)18)11(19)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18)/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLUUMNQUGJMJ-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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